N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide
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Overview
Description
N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide: is a heterocyclic compound that combines the structural features of benzothiazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea: This method involves the cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea to form the benzothiazole ring.
Reductive carbonylation of substituted nitrobenzenes: This method uses sulfur, carbon monoxide, and water in the presence of bases to achieve reductive carbonylation.
Cyclization of thiocarbamates: This method involves the cyclization of thiocarbamates followed by decomposition of the 2-alkoxybenzothiazoles.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the nitrogen-sulfur bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom in the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: . Industry : It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The thiophene ring can also participate in π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
N-(1,3-benzothiazol-6-yl)benzenesulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.
5-(1,3-benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole: Contains an imidazole ring, offering different pharmacological properties.
Uniqueness: N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide is unique due to the presence of both benzothiazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its applicability in various scientific research fields.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S3/c12-10-3-4-11(18-10)19(15,16)14-7-1-2-8-9(5-7)17-6-13-8/h1-6,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGLWLAYNWBODF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(S3)Cl)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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